Ethyl 5-(4-fluorophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(4-fluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a valerate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-(4-fluorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: 5-(4-fluorophenyl)-5-oxovaleric acid.
Reduction: 5-(4-fluorophenyl)-5-hydroxyvalerate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The fluorophenyl group enhances the compound’s binding affinity to its targets, leading to increased potency and efficacy.
Comparison with Similar Compounds
- Ethyl 5-phenyl-5-oxovalerate
- Ethyl 5-(4-chlorophenyl)-5-oxovalerate
- Ethyl 5-(4-bromophenyl)-5-oxovalerate
Comparison: Ethyl 5-(4-fluorophenyl)-5-oxovalerate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different halogen substituents. The fluorine atom also enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQYFQKWODQQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592567 |
Source
|
Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342636-36-6 |
Source
|
Record name | Ethyl 4-fluoro-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342636-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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